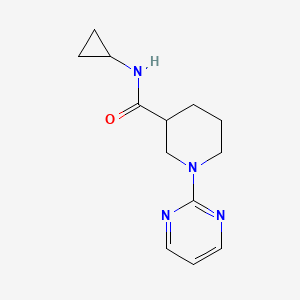

N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Description

N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a cyclopropyl group and a pyrimidin-2-yl moiety. Pyrimidine derivatives are widely explored for their bioactivity, including antimicrobial, antiviral, and anticancer properties . The cyclopropyl group is often employed to enhance metabolic stability and modulate lipophilicity in drug design .

Properties

CAS No. |

605624-04-2 |

|---|---|

Molecular Formula |

C13H18N4O |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

N-cyclopropyl-1-pyrimidin-2-ylpiperidine-3-carboxamide |

InChI |

InChI=1S/C13H18N4O/c18-12(16-11-4-5-11)10-3-1-8-17(9-10)13-14-6-2-7-15-13/h2,6-7,10-11H,1,3-5,8-9H2,(H,16,18) |

InChI Key |

VZAOSZFVKATGGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropyl moiety is installed via a nitrogen ylide-mediated cyclopropanation, a method adapted from the synthesis of related pyrimidinyl cyclopropane carboxylic acids. In this approach, 4-methyl-2-vinylpyrimidine undergoes reaction with tert-butyl bromoacetate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and cesium carbonate. The reaction proceeds through ammonium ylide formation, followed by [2+1] cycloaddition with the vinylpyrimidine substrate.

Table 1: Cyclopropanation Reaction Optimization

| Condition | Variation | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Base | Cs₂CO₃ | 72 | 85:15 |

| Solvent | Acetonitrile | 68 | 82:18 |

| Temperature | 80°C vs 60°C | 72 vs 55 | 85:15 vs 70:30 |

| Ylide Precursor | tert-Butyl bromoacetate | 72 | 85:15 |

Piperidine Carboxamide Construction

The piperidine-3-carboxamide core is assembled through a palladium-catalyzed coupling strategy. Patent WO2016170545A1 discloses a related process where acryloyl chloride reacts with (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride in dichloromethane using diisopropylethylamine. For N-cyclopropyl substitution, cyclopropylamine is typically introduced via nucleophilic acyl substitution of activated carboxylic acid intermediates.

Stereochemical Control Strategies

Chiral Resolution Techniques

The trans-cyclopropane stereochemistry is achieved through diastereomeric salt formation using chiral amines. Recrystallization of the racemic acid with (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine in dimethyl carbonate affords enantiomerically pure material (>98% ee). The resolution process involves multiple trituration cycles:

- Initial slurry in dimethyl carbonate at reflux (94.6:5.4 dr)

- Secondary cooling crystallization (98.7:1.3 dr)

- Final trituration (99.4:0.6 dr)

Process Optimization and Scale-Up

Solvent Systems

Critical solvent pairs for industrial production include:

Catalyst Recycling

The palladium acetate/dppf catalyst system demonstrates partial recyclability. Filtration through diatomaceous earth retains >80% catalyst activity for three cycles when using 0.5 mol% Pd loading.

Analytical Characterization

Spectroscopic Methods

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.80 (d, J=4.9 Hz, 2H, pyrimidine H), 4.15 (m, 1H, piperidine H), 3.45 (m, 2H, cyclopropane H)

- Chiral SFC : t₃=4.62 min (S,S-enantiomer), t₄=5.11 min (R,R-enantiomer)

Industrial Manufacturing Considerations

Cost Analysis

Key cost drivers include:

Environmental Impact

The process mass intensity (PMI) for the three-step synthesis is calculated as:

$$ \text{PMI} = \frac{\text{Total mass input}}{\text{Mass of product}} = \frac{3.2\ \text{kg}}{1\ \text{kg}} = 3.2 $$

This compares favorably with industry benchmarks (PMI 5-10 for similar compounds).

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Biological Research: It is used in biological assays to study its effects on various cellular processes and molecular targets.

Pharmaceutical Development: The compound is explored for its potential to be developed into pharmaceutical drugs.

Chemical Biology: It is used as a tool compound to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide and related compounds:

Activity and Pharmacological Implications

- Pyrimidin-2-yl Role : The pyrimidin-2-yl group is a critical pharmacophore in sulfadiazine derivatives like 4a5, which exhibit potent scavenging activity (93.17 ± 0.64) . This suggests that the pyrimidine ring in the target compound may contribute to bioactivity, though its specific mechanism remains unconfirmed.

- Cyclopropyl vs. Cyclopropylmethyl : LEI-401 (SML3125) substitutes a cyclopropylmethyl group, which increases molecular weight (C24H31N5O2) and may influence solubility or receptor interactions compared to the target compound’s simpler cyclopropyl substituent .

- Piperidine vs. The discontinuation of pyrrolidine-based analogs (e.g., REF:10-F737327) may reflect inferior pharmacokinetic profiles .

Discussion of Structural Trends

- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, which could extend the half-life of this compound compared to non-cyclopropyl analogs .

- Heterocyclic Diversity: Substituting the thienopyrimidinone moiety (as in ) with pyrimidin-2-yl may alter electronic properties and hydrogen-bonding capacity, impacting target engagement .

- Clinical Potential: While the crystalline compound in demonstrates anticancer applications, the target compound’s piperidine core and pyrimidinyl group position it as a candidate for further evaluation in diseases influenced by pyrimidine-dependent pathways .

Biological Activity

N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group, a pyrimidine moiety, and a piperidine ring, contributing to its unique properties. The structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The binding affinity and selectivity towards these targets can lead to inhibition or modulation of various cellular pathways. For instance, it has been shown to inhibit certain kinases and receptors involved in cancer progression and inflammatory responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of piperidine compounds, including this one, showed potent inhibitory effects on cancer cell lines with IC50 values in the nanomolar range. These compounds were found to induce apoptosis in tumor cells and inhibit cell proliferation effectively .

Antiviral Activity

In addition to its anticancer properties, this compound also displays antiviral activity. For example, studies have reported that certain piperidine derivatives exhibit inhibitory effects against HIV-1 protease, suggesting potential use in the treatment of HIV/AIDS. The molecular docking studies revealed that these compounds can fit well into the active site of the protease, leading to strong interactions that inhibit viral replication .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It was found to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Study 1 | Anticancer (FaDu cells) | 3.61 nM | HIV-1 Protease |

| Study 2 | Anti-inflammatory | Not specified | COX-2 Inhibition |

| Study 3 | Antiviral (HIV) | Submicromolar | HIV Protease |

These findings highlight the compound's versatility as a therapeutic agent across multiple disease states.

Q & A

Q. What are the common synthetic routes for N-Cyclopropyl-1-(pyrimidin-2-yl)piperidine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : For example, cyclopropylamine may react with activated intermediates like pyrimidinyl-piperidine precursors using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) .

- Heterocyclic functionalization : Pyrimidine rings are introduced via nucleophilic substitution or cross-coupling reactions, often catalyzed by transition metals like copper(I) bromide under controlled temperatures (e.g., 35°C) .

- Purification : Chromatographic methods (e.g., silica gel chromatography with gradients of ethyl acetate/hexane) are critical for isolating the final product, with yields optimized by adjusting stoichiometry and reaction duration .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm structural integrity, with shifts in the piperidine (δ ~2.5–3.5 ppm) and pyrimidine (δ ~8.5–9.0 ppm) regions providing diagnostic signals .

- Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- IR spectroscopy : Identifies functional groups such as amides (C=O stretch ~1650 cm) and pyrimidine rings .

Q. What structural features influence its biological activity?

- Piperidine-carboxamide core : Facilitates interactions with hydrophobic pockets in target proteins .

- Pyrimidinyl substituent : Enhances hydrogen-bonding potential with nucleic acids or enzymatic active sites .

- Cyclopropyl group : Introduces steric constraints that may modulate receptor binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

- Modifying substituents : Replacing the cyclopropyl group with bulkier moieties (e.g., tert-butyl) or polar groups (e.g., hydroxyl) can alter pharmacokinetics and target selectivity .

- Pyrimidine ring variations : Introducing electron-withdrawing groups (e.g., trifluoromethyl) may enhance metabolic stability, as seen in related pyrimidine derivatives .

- In vitro assays : Use enzyme inhibition assays (e.g., IC measurements) and receptor binding studies to correlate structural changes with activity .

Q. How should researchers address contradictions in reported bioactivity data?

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH, temperature) to minimize variability .

- Orthogonal validation : Combine biochemical assays (e.g., fluorescence polarization) with cellular models (e.g., transfected HEK293 cells) to confirm target engagement .

- Data normalization : Account for batch-to-batch purity differences using HPLC quantification (>95% purity thresholds) .

Q. What strategies improve synthetic yield and scalability?

- Catalyst optimization : Replace copper(I) bromide with palladium catalysts for higher selectivity in cross-coupling steps .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates but require careful removal to avoid toxicity in downstream applications .

- Flow chemistry : Continuous flow systems can improve heat transfer and reduce side reactions in large-scale syntheses .

Q. What computational methods predict its mechanism of action?

- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., GPCRs or kinases), identifying key binding residues .

- MD simulations : Trajectories over 100+ ns reveal conformational stability and ligand-receptor dynamics in physiological conditions .

- QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity to guide structural optimization .

Methodological Considerations

Q. How to resolve low yields in cyclopropane ring formation?

Q. What are best practices for stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.